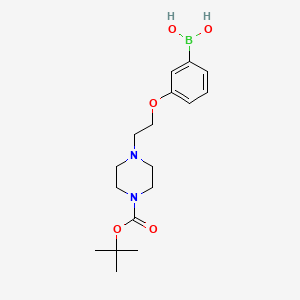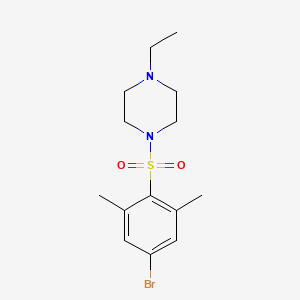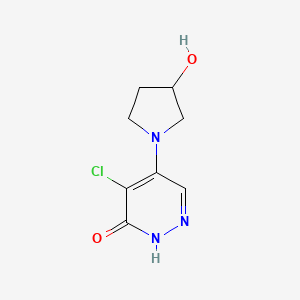
4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one
説明
4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one, also known as 4-chloro-5-HPPD, is a synthetic small molecule that has recently gained considerable attention in the scientific community due to its potential applications in drug discovery, medicinal chemistry, and chemical biology. 4-chloro-5-HPPD is a heterocyclic compound containing both nitrogen and chlorine atoms and is structurally related to a class of compounds known as pyridazine derivatives. This chemical compound has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antibiotic properties, as well as potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders.
科学的研究の応用
Synthetic Chemistry Applications
4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one serves as a key intermediate in the synthesis of heterocyclic compounds with potential biological activity. For example, Sayed et al. (2003) demonstrated the synthesis of pyridazinone derivatives with antimicrobial and antifungal activities, highlighting the versatility of pyridazinone scaffolds in producing compounds with significant biological properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). Similarly, Rostovskii et al. (2017) discussed the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles to synthesize pyrroles and pyrazines, indicating the importance of pyridazinone derivatives in facilitating complex synthetic transformations (Rostovskii, Ruvinskaya, Novikov, Khlebnikov, Smetanin, & Agafonova, 2017).
Medicinal Chemistry and Pharmacological Applications
The structural motif of this compound is prevalent in compounds exhibiting anticancer, antiangiogenic, and antioxidant activities. Kamble et al. (2015) synthesized a series of pyridazinone derivatives and evaluated their efficacy against various human cancer cell lines, highlighting the potential of such derivatives in oncological research (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015). This research underscores the role of pyridazinone derivatives in developing new therapeutic agents with targeted biological activities.
Material Science and Chemistry
In materials science, pyridazinone derivatives, such as those based on this compound, are explored for their optical properties. Gong et al. (2010) synthesized novel pyridazinyl pyrazoline derivatives and investigated their absorption and fluorescence characteristics, indicating the potential use of these compounds in the development of optical materials (Gong, Xie, Zhao, Lv, Liu, Zheng, & Lian, 2010).
特性
IUPAC Name |
5-chloro-4-(3-hydroxypyrrolidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-6(3-10-11-8(7)14)12-2-1-5(13)4-12/h3,5,13H,1-2,4H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCZEYXYHJPEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


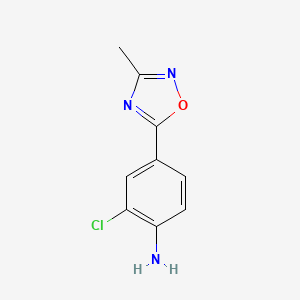

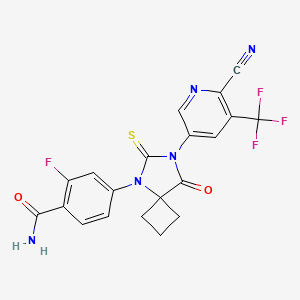
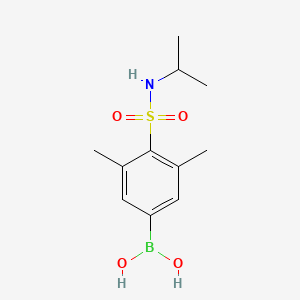
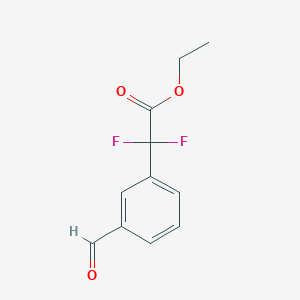
![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)
![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)

![(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531981.png)
![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)
![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)
![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
